2-Chloro-N,N-dimethylbenzamide
Overview
Description
2-Chloro-N,N-dimethylbenzamide is a chemical compound with the molecular formula C9H10ClNO . It has a molecular weight of 183.63 g/mol . The IUPAC name for this compound is 2-chloro-N,N-dimethylbenzamide .
Synthesis Analysis
While specific synthesis methods for 2-Chloro-N,N-dimethylbenzamide were not found, there are references to the synthesis of similar compounds. For instance, 2-Amino-5-chloro-N,3-dimethylbenzamide was synthesized by the reaction of 2-aminoquinoline with a Grignard reagent, followed by nitration .Molecular Structure Analysis
The InChI code for 2-Chloro-N,N-dimethylbenzamide is InChI=1S/C9H10ClNO/c1-11(2)9(12)7-5-3-4-6-8(7)10/h3-6H,1-2H3 . The Canonical SMILES for this compound is CN©C(=O)C1=CC=CC=C1Cl .Physical And Chemical Properties Analysis
The compound has a molecular weight of 183.63 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 183.0450916 g/mol . The topological polar surface area of the compound is 20.3 Ų . The compound has a heavy atom count of 12 .Scientific Research Applications
Synthesis and Chemical Properties
- 2-Chloro-N,N-dimethylbenzamide has been utilized in various synthetic processes. For instance, Zhang Zho (2014) demonstrated its synthesis from 7-methylisatin, achieving a high purity of 99.6%. This synthesis is a part of research exploring the optimization of reaction conditions in chemical processes (Zhang Zho, 2014).
- The compound has been studied in the context of carbon-13 NMR spectroscopy, where its chemical shifts and rotational barriers were analyzed. These studies contribute to a deeper understanding of molecular structures and behaviors in various chemical environments (Ronald G. Jones & J. M. Wilkins, 1978).
Role in Organic Chemistry Reactions
- In organic chemistry, 2-Chloro-N,N-dimethylbenzamide plays a significant role in various reactions. For example, its derivatives have been used in the synthesis of chlorohydrin benzoates from glycols. This process highlights its utility in producing specific organic compounds (T. G. Back, D. Barton, B. Rao, 1977).
- Studies have also explored its interactions in hydration processes, providing insights into the molecular structure of hydrated amides. These findings are crucial for understanding solvent effects in chemical reactions (Mitsue. Kobayashi & R. Matsushita, 1990).
Applications in Synthesis of Specific Compounds
- The compound is a key intermediate in the synthesis of chlorantraniliprole, an important insecticide. This application demonstrates its role in producing agriculturally significant chemicals (Zheng Jian-hong, 2012).
- It has been used in the improvement of synthesis methods for certain benzamides, highlighting its role in enhancing the efficiency and yield of chemical production processes (Lin Xue, 2013).
properties
IUPAC Name |
2-chloro-N,N-dimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-11(2)9(12)7-5-3-4-6-8(7)10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUQPOLAEFBJJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20215573 | |
Record name | Benzamide, 2-chloro-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20215573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N,N-dimethylbenzamide | |
CAS RN |
6526-67-6 | |
Record name | Benzamide, 2-chloro-N,N-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6526-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 2-chloro-N,N-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006526676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-N,N-dimethylbenzamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405477 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, 2-chloro-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20215573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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